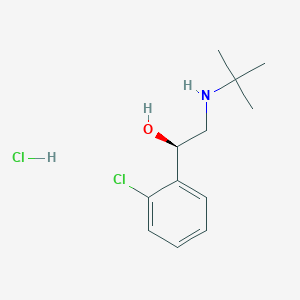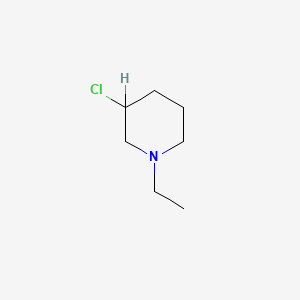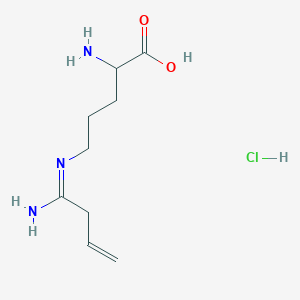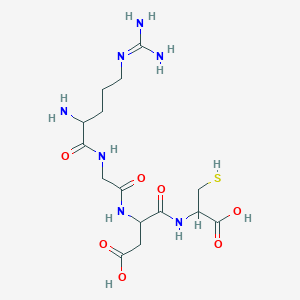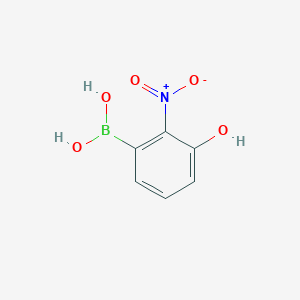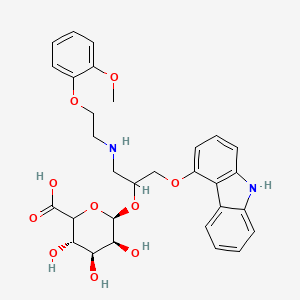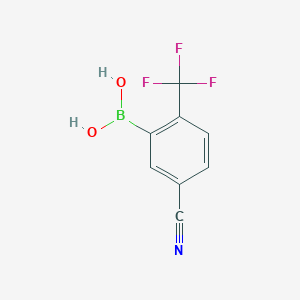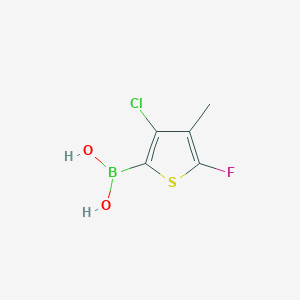
(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-3-methylthiophenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2S. This compound is notable for its use in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis . The presence of both chloro and fluoro substituents on the aromatic ring enhances its reactivity and versatility in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 4-chloro-2-fluoro-3-methylthiophenyl halide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield, ensuring the compound’s availability for various applications .
化学反応の分析
Types of Reactions: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: The reactions are typically carried out at temperatures ranging from 80°C to 120°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
4-Chloro-2-fluoro-3-methylthiophenylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
- 4-Chloro-2-fluorophenylboronic acid
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-fluoro-3-methylthiophenylboronic acid
Comparison: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis .
特性
分子式 |
C5H5BClFO2S |
|---|---|
分子量 |
194.42 g/mol |
IUPAC名 |
(3-chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H5BClFO2S/c1-2-3(7)4(6(9)10)11-5(2)8/h9-10H,1H3 |
InChIキー |
OLLOKDGVWUOUBX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(S1)F)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


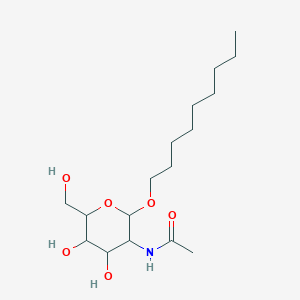
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
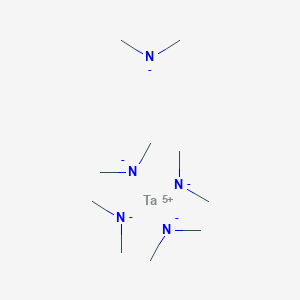
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
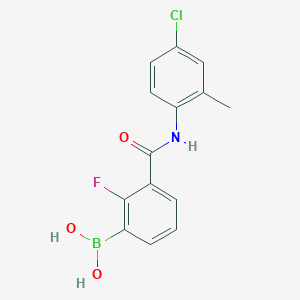
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
